7-Bromo-8-chloroimidazo[1,2-a]pyridine

Cross-Coupling Chemistry Sequential Functionalization Medicinal Chemistry Synthesis

7-Bromo-8-chloroimidazo[1,2-a]pyridine (CAS 1357946-85-0) delivers orthogonal C7-Br and C8-Cl handles for sequential Pd cross-coupling without protecting groups—cutting synthetic steps by ~50%. The unique 7,8-dihalogenation pattern is essential for SAR-driven programs in kinase inhibition (CLK1, DYRK1A), antiparasitic agents, antiviral logP optimization, and bromodomain inhibitors. Generic substitution with mono-halogenated or 6,8-dibromo analogs is chemically invalid; only this exact substitution pattern provides the differential C–Br vs C–Cl reactivity that enables efficient parallel library synthesis. Ideal for medicinal chemistry teams demanding regiochemical precision. Request bulk pricing.

Molecular Formula C7H4BrClN2
Molecular Weight 231.477
CAS No. 1357946-85-0
Cat. No. B580437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-chloroimidazo[1,2-a]pyridine
CAS1357946-85-0
Molecular FormulaC7H4BrClN2
Molecular Weight231.477
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H
InChIKeyXUJVZIBGHIETGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 7-Bromo-8-chloroimidazo[1,2-a]pyridine (CAS 1357946-85-0): Core Scaffold, Physicochemical Identity, and Scientific Utility


7-Bromo-8-chloroimidazo[1,2-a]pyridine (CAS 1357946-85-0) is a halogenated heterobicyclic building block based on the imidazo[1,2-a]pyridine scaffold . With the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol, this compound features a fused imidazole-pyridine ring system bearing bromine at the 7-position and chlorine at the 8-position [1]. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry due to its bridgehead nitrogen atom and demonstrated pharmacological versatility across multiple target classes [1][2]. This specific dihalogenated derivative serves as a key intermediate for further functionalization via cross-coupling reactions, enabling access to structurally diverse compound libraries [2].

Critical Procurement Consideration for 7-Bromo-8-chloroimidazo[1,2-a]pyridine: Why Regioisomers and Mono-Halogenated Analogs Cannot Be Substituted


In scientific procurement, generic substitution of imidazo[1,2-a]pyridine derivatives is not chemically valid due to position-specific halogen effects that govern both reactivity and potential biological activity [1][2]. The 7,8-dihalogenation pattern in 7-bromo-8-chloroimidazo[1,2-a]pyridine creates a unique electronic environment and orthogonal reactive handles—with bromine at C7 offering superior cross-coupling reactivity compared to C8 substitution [3]. Substituting this compound with 8-chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6) or 6,8-dibromo analogs alters the regiochemistry of derivatization and eliminates the synthetic orthogonality provided by the Br/Cl differential reactivity [1]. Structure-activity relationship (SAR) studies across multiple target classes confirm that halogen position dramatically impacts binding affinity and functional potency, with position-specific substituent effects observed in kinase inhibition, antiparasitic activity, and antiviral applications [2][3][4]. The 8-position substituent, in particular, has been identified as critical for modulating intracellular activity against parasitic amastigotes and for establishing key hydrophobic interactions with protein targets [4].

Quantitative Differentiation of 7-Bromo-8-chloroimidazo[1,2-a]pyridine (CAS 1357946-85-0): Evidence-Based Comparative Data for Scientific Selection


Differential Halogen Reactivity: Orthogonal C7-Br vs. C8-Cl Reactivity Enables Sequential Derivatization

7-Bromo-8-chloroimidazo[1,2-a]pyridine provides orthogonal synthetic handles due to the differential reactivity of C7-Br versus C8-Cl bonds. The C7-bromo substituent is more reactive in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) compared to the C8-chloro position, allowing for sequential, site-selective derivatization [1]. This orthogonality is not available in symmetrical dihalogenated analogs such as 6,8-dibromoimidazo[1,2-a]pyridine or 6,8-dichloroimidazo[1,2-a]pyridine, where both halogen positions exhibit similar reactivity profiles [1]. The differential bond dissociation energies (C-Br: ~285 kJ/mol; C-Cl: ~327 kJ/mol) translate into practical synthetic advantages with bromine undergoing oxidative addition to Pd(0) approximately 10-100 times faster than chlorine under standard coupling conditions [1].

Cross-Coupling Chemistry Sequential Functionalization Medicinal Chemistry Synthesis

8-Position Halogen Critical for Intracellular Antiparasitic Activity: Evidence from 8-Aryl Imidazo[1,2-a]pyridine Series

SAR studies on imidazo[1,2-a]pyridine derivatives demonstrate that the substituent at position 8 is critical for achieving intracellular activity against parasitic amastigotes. In a comparative study of 8-substituted 6-chloro-3-nitroimidazo[1,2-a]pyridine derivatives, only compound 23 bearing a 4-pyridinyl substituent at position 8 was active on intracellular L. donovani amastigotes (IC₅₀ = 2.3 μM), while compound 13 lacking the 8-aryl group showed no significant intracellular activity despite comparable promastigote potency (IC₅₀ = 1.2-1.3 μM) [1]. This establishes that the 8-position directly influences cellular permeability and/or target engagement in the intracellular environment—a finding that positions 7-bromo-8-chloroimidazo[1,2-a]pyridine, with its 8-chloro substituent available for further derivatization, as a privileged scaffold for developing intracellularly active antiparasitic agents [1].

Antiparasitic Drug Discovery Leishmaniasis Trypanosomiasis Structure-Activity Relationship

Imidazo[1,2-a]pyridine Scaffold Demonstrates Consistent Kinase Inhibition with Position-Dependent Potency

Systematic SAR evaluation of imidazo[1,2-a]pyridine derivatives as protein kinase inhibitors revealed that halogenation pattern significantly modulates inhibitory potency. In a panel of 16 synthesized derivatives tested against a kinase panel, the most active compound (4c) achieved IC₅₀ values of 0.7 μM against CLK1 and 2.6 μM against DYRK1A, while structurally related analogs with altered substitution patterns showed reduced or no activity [1]. The study established that specific halogen positioning is a key determinant of kinase binding affinity, with docking studies confirming that halogen atoms participate in critical hydrophobic interactions within the ATP-binding pocket [1]. Compounds lacking halogen substitution at optimal positions exhibited >10-fold reduction in potency or complete loss of activity [1].

Kinase Inhibitor Discovery CLK1 DYRK1A Medicinal Chemistry

Halogen Position Determines Antiviral Activity: Hydrophobicity (logP) Correlates with Potency in SAR Studies

Structure-activity relationship studies on dibromoimidazo[1,2-a]pyridine derivatives identified hydrophobicity (logP) as the most important determinant of antiviral activity [1]. The specific positioning of halogen atoms—particularly bromine—significantly influences the overall logP of the molecule, with different regioisomers producing distinct hydrophobicity profiles [1]. Quantitative SAR analysis demonstrated that antiviral potency could be predicted based on halogen substitution pattern, establishing that position-specific halogenation is not interchangeable [1]. The 7-bromo-8-chloro substitution pattern in the target compound provides a unique lipophilicity signature (calculated XLogP3 for related 8-chloroimidazo[1,2-a]pyridine = 2.4) that differs from regioisomeric or mono-halogenated alternatives [2].

Antiviral Drug Discovery QSAR Medicinal Chemistry

Optimal Research Applications for 7-Bromo-8-chloroimidazo[1,2-a]pyridine (CAS 1357946-85-0) Based on Quantitative Evidence


Sequential Cross-Coupling for Diversified Kinase Inhibitor Library Synthesis

Utilize 7-bromo-8-chloroimidazo[1,2-a]pyridine as a core scaffold for generating kinase inhibitor libraries via sequential palladium-catalyzed cross-coupling reactions. The orthogonal reactivity of C7-Br and C8-Cl enables first-step Suzuki-Miyaura coupling at the more reactive C7 position to introduce aryl/heteroaryl diversity elements, followed by second-step Buchwald-Hartwig amination or additional Suzuki coupling at C8 after more forcing conditions [1]. This sequential strategy reduces synthetic steps by 50% compared to approaches requiring protecting group manipulations on symmetric dihalogenated scaffolds. The resulting 7,8-disubstituted imidazo[1,2-a]pyridine analogs can be screened against kinase panels (particularly CLK1 and DYRK1A) where related imidazo[1,2-a]pyridine derivatives have demonstrated micromolar potency [1].

Antiparasitic Lead Optimization Targeting Intracellular Amastigotes

Employ 7-bromo-8-chloroimidazo[1,2-a]pyridine as a starting material for developing 8-aryl-substituted antiparasitic agents targeting Leishmania and Trypanosoma species. Evidence demonstrates that 8-position substitution is essential for achieving intracellular activity against amastigote-stage parasites [1]. The 8-chloro group serves as an ideal leaving group for Suzuki-Miyaura coupling to install aryl, heteroaryl, or pyridinyl moieties that confer intracellular permeability and target engagement [1]. The 7-bromo substituent can be retained or further functionalized to modulate physicochemical properties. This scaffold is particularly suited for programs aiming to improve upon reference drugs such as miltefosine (IC₅₀ = 4.3 μM against L. donovani amastigotes) [1].

Antiviral Scaffold Optimization via Controlled logP Modulation

Apply 7-bromo-8-chloroimidazo[1,2-a]pyridine in antiviral SAR campaigns where hydrophobicity (logP) has been identified as the primary activity determinant [1]. The distinct 7-bromo-8-chloro substitution pattern establishes a baseline lipophilicity signature (estimated logP ~2.9-3.2) that can be systematically modulated by replacing either halogen with diverse substituents. This enables systematic exploration of the logP-activity relationship while maintaining the privileged imidazo[1,2-a]pyridine core. The topological polar surface area (PSA = 17.3 Ų) is consistent with favorable membrane permeability, making derivatives suitable for cell-based antiviral assays.

Bromodomain Inhibitor Probe Development via Position-Specific Derivatization

Deploy 7-bromo-8-chloroimidazo[1,2-a]pyridine as a key intermediate for synthesizing substituted imidazo[1,2-a]pyridine-based bromodomain inhibitors, a validated therapeutic class for oncology and inflammatory indications [1]. The 7-bromo position enables installation of dimethylisoxazole or related acetyl-lysine mimetic groups via cross-coupling, while the 8-chloro position remains available for introducing additional binding elements or solubility-modifying groups [1]. This orthogonal functionalization strategy supports the development of potent and selective CBP/P300 or non-BET bromodomain chemical probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-8-chloroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.